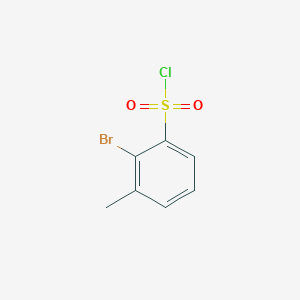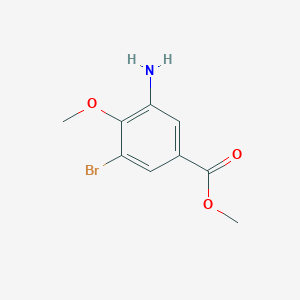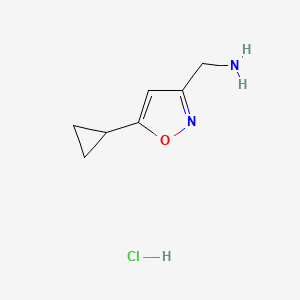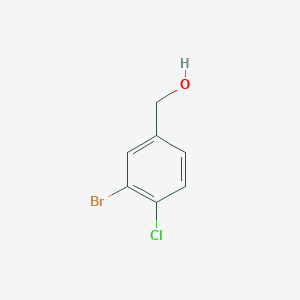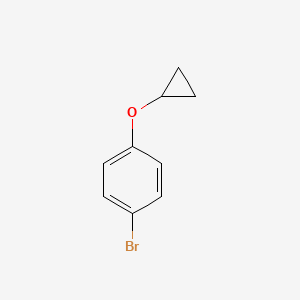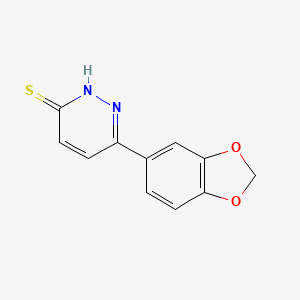
6-(1,3-benzodioxol-5-yl)pyridazine-3(2H)-thione
Overview
Description
Molecular Structure Analysis
The molecular formula of “6-(1,3-Benzodioxol-5-yl)pyridazin-3-ol” is C11H8N2O3 . It has a molecular weight of 216.19 . The structure includes a benzodioxol group attached to a pyridazinone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(1,3-Benzodioxol-5-yl)pyridazin-3-ol” are not fully detailed in the search results. It has a molecular weight of 216.19 . More specific properties such as density, boiling point, and melting point are not provided .Scientific Research Applications
Antimicrobial Activity
The pyrrolopyrazine scaffold, which is structurally related to the compound , has been shown to exhibit significant antimicrobial properties . This suggests that “6-(1,3-benzodioxol-5-yl)pyridazine-3(2H)-thione” could be explored for its potential use in developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens.
Anti-inflammatory Applications
Compounds with pyrrolopyrazine structures have been associated with anti-inflammatory activities . Therefore, “6-(1,3-benzodioxol-5-yl)pyridazine-3(2H)-thione” may serve as a lead compound in the synthesis of new anti-inflammatory drugs, potentially offering alternative treatments for conditions like arthritis or inflammatory bowel disease.
Antiviral Properties
The pyrrolopyrazine derivatives are known to possess antiviral properties . Research into “6-(1,3-benzodioxol-5-yl)pyridazine-3(2H)-thione” could uncover its efficacy against various viral infections, possibly contributing to the treatment of diseases such as influenza or HIV.
Antifungal Uses
Similar to its antimicrobial potential, the compound may also have applications in treating fungal infections. Its antifungal activity could be harnessed to develop new medications for combating fungal pathogens that affect humans or crops .
Antioxidant Effects
Pyrrolopyrazine derivatives have shown antioxidant effects . “6-(1,3-benzodioxol-5-yl)pyridazine-3(2H)-thione” could be investigated for its ability to neutralize free radicals, which may lead to applications in preventing oxidative stress-related diseases.
Antitumor and Anticancer Potential
The structure of “6-(1,3-benzodioxol-5-yl)pyridazine-3(2H)-thione” suggests it could be valuable in cancer research. Its potential antitumor properties could make it a candidate for the development of new chemotherapeutic agents .
Kinase Inhibition
Compounds with a pyrrolopyrazine core have been effective in kinase inhibition , which is a crucial target in cancer therapy. The compound could be explored for its ability to inhibit kinases, thereby disrupting cancer cell proliferation and survival.
Mechanism of Action
Biochemical pathways
Without specific information on these compounds, it’s difficult to determine the exact biochemical pathways they might affect. Compounds with similar structures have been found to influence a variety of pathways related to the biological activities mentioned above .
Result of action
Based on the biological activities of similar compounds, they could potentially influence a variety of cellular processes .
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c16-11-4-2-8(12-13-11)7-1-3-9-10(5-7)15-6-14-9/h1-5H,6H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGOJEXWEQVFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=S)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241207 | |
| Record name | 6-(1,3-Benzodioxol-5-yl)-3(2H)-pyridazinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1225539-48-9 | |
| Record name | 6-(1,3-Benzodioxol-5-yl)-3(2H)-pyridazinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225539-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,3-Benzodioxol-5-yl)-3(2H)-pyridazinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



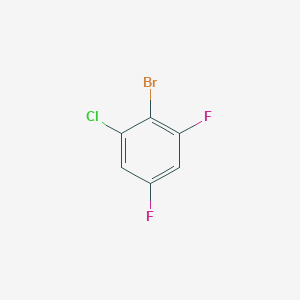
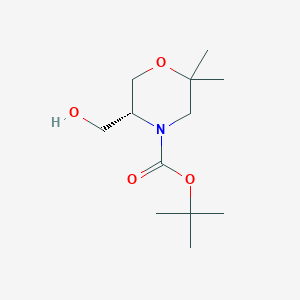
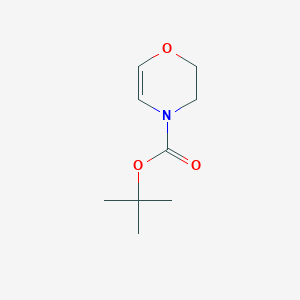

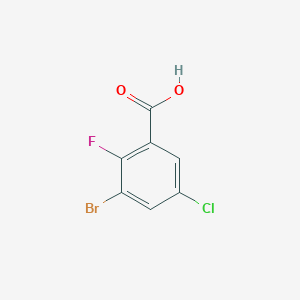
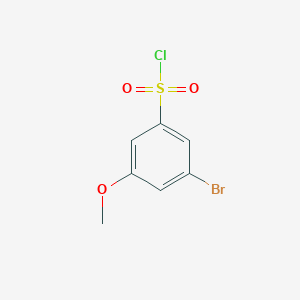
![2-{2-[(2-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1524285.png)
